Superior In Vitro Cytotoxicity of Chamaejasmin vs. Taxol in PC-3 Prostate Cancer Cells
Chamaejasmin demonstrates a quantifiable advantage in cytotoxicity over the widely used chemotherapeutic agent taxol (paclitaxel) in the PC-3 prostate cancer cell line. In a direct comparative MTT assay, chamaejasmin exhibited a lower IC50 value, indicating greater potency [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.28 µM |
| Comparator Or Baseline | Taxol (paclitaxel), IC50 = 3.98 µM |
| Quantified Difference | Chamaejasmin is 1.75-fold more potent (IC50 value 1.70 µM lower) |
| Conditions | MTT assay in human prostate cancer PC-3 cells |
Why This Matters
This superior in vitro potency against a clinically relevant benchmark like taxol provides a strong, data-driven rationale for selecting chamaejasmin for prostate cancer research, particularly in programs exploring tubulin-targeting agents.
- [1] Fang, W., Liu, S. (2011). Anticancer Activity of Chamaejasmine: Effect on Tubulin Protein. Molecules, 16(8), 6243-6254. View Source
